A Technical Guide to 4-(4-Methylphenoxy)benzaldehyde (CAS: 61343-83-7): Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to 4-(4-Methylphenoxy)benzaldehyde (CAS: 61343-83-7): Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
4-(4-Methylphenoxy)benzaldehyde is a bi-functional aromatic compound characterized by a diaryl ether linkage and a reactive aldehyde group. Its unique structure makes it a valuable intermediate in various fields, most notably in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1][2] This guide provides an in-depth examination of its physicochemical properties, a detailed protocol for its synthesis via the Ullmann condensation, key applications in modern drug development, and standard methods for its analytical characterization. The CAS Number for this compound is 61343-83-7.[1][2][][4][5][6][7]
Physicochemical Properties
4-(4-Methylphenoxy)benzaldehyde is typically a white to yellow crystalline powder at standard conditions.[1][] Its properties are well-documented, making it a reliable reagent in reproducible synthetic workflows.
| Property | Value | Source(s) |
| CAS Number | 61343-83-7 | [1][][5][7] |
| Molecular Formula | C₁₄H₁₂O₂ | [1][][4] |
| Molecular Weight | 212.24 g/mol | [][5][7] |
| Appearance | White to yellow powder or crystals | [1][] |
| Melting Point | 46-52 °C | [1][4][5][6] |
| Boiling Point | 333.7 °C at 760 mmHg | [][4] |
| Density | 1.129 g/cm³ | [][4] |
| Canonical SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | [2][][4] |
| InChI Key | CKNIKWIWRIHFSJ-UHFFFAOYSA-N | [2][][4][7] |
Synthesis via Copper-Catalyzed Ullmann Condensation
The formation of the diaryl ether bond is the critical step in synthesizing 4-(4-Methylphenoxy)benzaldehyde. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is the classical and effective method for this transformation.[8][9]
Mechanistic Rationale
The modern Ullmann condensation involves the coupling of an aryl halide with an alcohol or phenol.[10] The reaction is catalyzed by a copper(I) species, which can be generated in situ. The generally accepted mechanism proceeds through a catalytic cycle.
Causality of Reagent Selection:
-
Aryl Halide: 4-Halobenzaldehydes (e.g., 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) are used. The reactivity order is typically I > Br > Cl > F. While fluoro- and chloro- variants are more cost-effective, they may require more forcing conditions.[9]
-
Nucleophile: p-Cresol serves as the phenolic nucleophile.
-
Catalyst: A Copper(I) source, such as copper(I) iodide (CuI), is often preferred due to its stability and reactivity. The catalyst is crucial for facilitating the oxidative addition and reductive elimination steps.[10]
-
Base: A base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is essential. Its primary role is to deprotonate the p-cresol, forming the more nucleophilic phenoxide anion, which then coordinates to the copper center.[9]
-
Solvent: High-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are traditionally used to ensure reactants remain in solution and to achieve the necessary high temperatures for the reaction to proceed efficiently.[8]
Generalized Catalytic Cycle
The following diagram illustrates the key steps in the ligand-accelerated Ullmann ether synthesis, which has improved upon the harsh conditions of the classical method.
Caption: Generalized catalytic cycle for the copper-catalyzed Ullmann ether synthesis.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by including checkpoints and expected observations.
Materials:
-
4-Chlorobenzaldehyde (1.0 eq)
-
p-Cresol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. The use of an inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.
-
Reagent Addition: To the flask, add Cs₂CO₃ (2.0 eq), CuI (0.1 eq), 4-chlorobenzaldehyde (1.0 eq), and p-cresol (1.2 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-chlorobenzaldehyde.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. The mixture will typically turn from a pale suspension to a darker, more homogeneous solution as the reaction progresses.
-
Monitoring (Validation Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample is taken hourly, quenched with dilute HCl, and extracted with ethyl acetate before analysis. The reaction is considered complete upon the disappearance of the limiting reagent (4-chlorobenzaldehyde). Typical reaction times are 12-24 hours.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing an equal volume of water. This step precipitates the crude product and dissolves the inorganic salts.
-
Extract the aqueous mixture three times with ethyl acetate. The organic layers contain the desired product.
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove any remaining base and phenate), water, and finally, brine (to aid in drying).
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result is a crude solid or oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The pure fractions, as identified by TLC, are combined and concentrated to yield 4-(4-Methylphenoxy)benzaldehyde as a white or off-white solid.
Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Applications in Drug Development and Research
4-(4-Methylphenoxy)benzaldehyde serves as a key building block due to its two distinct functional regions: the stable diaryl ether core and the synthetically versatile aldehyde group.
-
Scaffold for Bioactive Molecules: The diaryl ether motif is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. This compound provides a ready-made scaffold that can be further functionalized.
-
Synthesis of Cellular Probes: A significant application is its use as a reactant in the preparation of CDy6, a long-term, real-time, photostable marker for mitotic or proliferating cells.[] Such probes are invaluable in drug discovery for studying the effects of cytotoxic or cytostatic agents on cell division.
-
Precursor for Schiff Bases and Imines: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases. This chemistry is fundamental in developing novel therapeutic agents, including potential enzyme inhibitors and metal-chelating compounds.
-
Versatile Intermediate: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals where the diaryl ether structure is required for biological activity or to impart specific physicochemical properties like improved metabolic stability.[1][2]
Spectroscopic Characterization
Final product identity and purity are confirmed using standard spectroscopic techniques. Below are the expected spectral characteristics.
| Technique | Expected Data and Interpretation |
| ¹H NMR | ~9.9 ppm (singlet, 1H): Aldehyde proton (-CHO).~7.8 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde.~7.0-7.3 ppm (multiplet, 6H): Remaining aromatic protons.~2.3 ppm (singlet, 3H): Methyl protons (-CH₃). |
| ¹³C NMR | ~191 ppm: Aldehyde carbonyl carbon.~160-115 ppm: Aromatic carbons (8 distinct signals expected).~21 ppm: Methyl carbon. |
| FT-IR | ~1700-1680 cm⁻¹: Strong C=O stretch (aldehyde).~2820 and 2720 cm⁻¹: C-H stretches characteristic of aldehydes.~1250 cm⁻¹: Asymmetric C-O-C stretch (aryl ether).~3050 cm⁻¹: Aromatic C-H stretches. |
Safety and Handling
4-(4-Methylphenoxy)benzaldehyde is classified as an acute oral toxicant and can cause eye irritation and skin sensitization.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[5] Store the compound in a cool, dry place away from oxidizing agents.[1]
Conclusion
4-(4-Methylphenoxy)benzaldehyde is a high-value chemical intermediate with significant utility in organic synthesis and drug discovery. Its straightforward synthesis via the robust Ullmann condensation, combined with the versatile reactivity of its aldehyde functional group, makes it an essential tool for researchers. Its role in creating advanced biological probes underscores its importance in the development of next-generation therapeutics and diagnostic agents.
References
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Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
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Grokipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Slideshare. (2014). Ullmann reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methylphenoxy)benzaldehyde. Retrieved from [Link]
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Supporting Information. (n.d.). General procedure for the synthesis of aldehydes. Retrieved from [Link]
- Google Patents. (1996). JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.
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